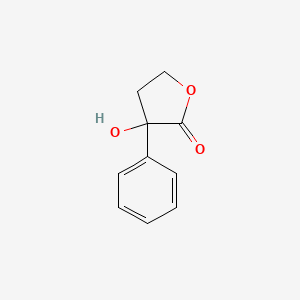

3-Hydroxy-3-phenyloxolan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

1200-70-0 |

|---|---|

Molecular Formula |

C10H10O3 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

3-hydroxy-3-phenyloxolan-2-one |

InChI |

InChI=1S/C10H10O3/c11-9-10(12,6-7-13-9)8-4-2-1-3-5-8/h1-5,12H,6-7H2 |

InChI Key |

MSRQHIKEISJDJI-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C1(C2=CC=CC=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hydroxy 3 Phenyloxolan 2 One

Enantioselective and Diastereoselective Synthesis Approaches to Chiral Lactones

The precise spatial arrangement of atoms in chiral molecules like 3-hydroxy-3-phenyloxolan-2-one is crucial for their biological function. Consequently, synthetic methods that can selectively produce a single stereoisomer are of paramount importance.

Asymmetric Catalysis in Lactone Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral compounds. In the context of lactone formation, chiral catalysts can influence the stereochemical outcome of the cyclization reaction, leading to the preferential formation of one enantiomer over the other. Organocatalysis, for instance, has been successfully employed in the asymmetric synthesis of various heterocyclic compounds, including those with structures analogous to this compound. nih.gov The use of chiral Lewis bases or other organocatalysts can facilitate the enantioselective construction of the lactone ring, offering a direct route to optically active products. nih.gov

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. Once the desired stereochemistry is established, the auxiliary can be removed. This strategy has been effectively used in the synthesis of complex molecules where precise stereocontrol is required. nih.govcapes.gov.br For the synthesis of chiral lactones, a chiral auxiliary can be attached to a precursor molecule, influencing the facial selectivity of a key bond-forming reaction that establishes the stereocenter at the C3 position of the oxolan-2-one ring. The choice of the chiral auxiliary is critical and can significantly impact the diastereoselectivity of the reaction. nih.gov

Enzymatic and Biocatalytic Synthesis Routes for Hydroxy-Lactones

Enzymes are highly efficient and selective catalysts that operate under mild reaction conditions. nih.govnih.gov Their application in organic synthesis, known as biocatalysis, offers a green and sustainable alternative to traditional chemical methods. nih.govnih.gov For the synthesis of hydroxy-lactones, enzymes such as lipases and dehydrogenases have shown great promise. nih.govnih.gov Lipases can be used for the kinetic resolution of racemic mixtures of hydroxy-lactones or their precursors, selectively acylating one enantiomer and allowing for the separation of the two. nih.govscilit.com Alcohol dehydrogenases can be employed for the stereoselective reduction of a corresponding keto-lactone to afford the desired hydroxy-lactone with high enantiomeric purity. nih.gov The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors, can further simplify the synthetic process. researchgate.net

Table 1: Comparison of Enzymatic Approaches for Chiral Synthesis

| Feature | Lipase-catalyzed Kinetic Resolution | Alcohol Dehydrogenase-catalyzed Reduction |

|---|---|---|

| Principle | Selective acylation of one enantiomer in a racemic mixture. nih.govscilit.com | Stereoselective reduction of a prochiral ketone. nih.gov |

| Substrate | Racemic hydroxy-lactone or precursor. nih.gov | Keto-lactone. nih.gov |

| Advantage | High enantioselectivity. nih.gov | Can produce a single enantiomer directly. nih.gov |

| Limitation | Maximum theoretical yield of 50% for one enantiomer. | Requires a suitable keto-lactone precursor. |

Direct Oxidation of Lactone Enolates for α-Hydroxylation

The introduction of a hydroxyl group at the α-position (C3) of a lactone ring is a key transformation in the synthesis of this compound. Direct oxidation of lactone enolates provides a powerful and efficient method to achieve this. organicreactions.orgorganic-chemistry.org

Application of 2-Sulfonyloxaziridines for Selective α-Hydroxylation

2-Sulfonyloxaziridines, such as 2-(phenylsulfonyl)-3-phenyloxaziridine, are highly effective reagents for the α-hydroxylation of carbonyl compounds, including lactones. organic-chemistry.orgorgsyn.org These reagents are aprotic and neutral, offering high selectivity and avoiding many of the side reactions associated with other oxidizing agents. organic-chemistry.orgorgsyn.org The reaction proceeds via the nucleophilic attack of the lactone enolate on the electrophilic oxygen atom of the oxaziridine (B8769555) ring. organic-chemistry.org This method is known for its high yields and excellent stereoselectivity, often leading to the formation of a single stereoisomer. organic-chemistry.org The use of a strong, non-nucleophilic base, such as potassium hexamethyldisilazide (KHMDS), is often preferred to generate the lactone enolate, as it has been shown to provide higher yields compared to other bases like lithium diisopropylamide (LDA). organic-chemistry.org

Mechanistic Elucidation of Enolate Oxidation Pathways

The mechanism of enolate oxidation is crucial for understanding and controlling the stereochemical outcome of the α-hydroxylation reaction. The formation of the enolate is the first step, and its geometry can influence the direction of the electrophilic attack by the oxidizing agent. masterorganicchemistry.comlibretexts.org In the case of 2-sulfonyloxaziridines, the reaction is believed to proceed through an SN2-type mechanism where the enolate attacks the oxygen atom of the oxaziridine, leading to the formation of the α-hydroxy lactone and a sulfonimine byproduct. organic-chemistry.org The stereoselectivity of the reaction is determined by the steric and electronic interactions in the transition state, with the bulky substituents on the enolate and the oxaziridine directing the approach of the electrophile to the less hindered face of the enolate. organic-chemistry.org

Table 2: Reagents and Conditions for α-Hydroxylation of Lactone Enolates

| Reagent | Base | Key Features | Reference |

|---|---|---|---|

| 2-(Phenylsulfonyl)-3-phenyloxaziridine | KHMDS | High yields, excellent stereoselectivity, aprotic conditions. organic-chemistry.org | organic-chemistry.org |

| MoOPH (Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide)) | LDA | Can be effective but may lead to side products like β-dicarbonyls. organic-chemistry.org | acs.org |

Cyclization Reactions Leading to the Oxolanone Core

The formation of the γ-lactone ring, the core structure of this compound, is a critical step in its synthesis. Various cyclization strategies have been developed to achieve this five-membered heterocyclic system.

Strategies for γ-Lactone Annulation and Ring Closure

The intramolecular cyclization of γ-hydroxycarboxylic acids or their ester derivatives is a fundamental and widely employed strategy for the synthesis of γ-lactones. This process, often acid or base-catalyzed, involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the carboxylic acid or ester, leading to the formation of the cyclic ester and the elimination of a small molecule, such as water or an alcohol.

A prominent method for generating the necessary γ-hydroxy ester precursor is the Reformatsky reaction . nih.govnrochemistry.comlibretexts.orgwikipedia.org This reaction involves the treatment of an α-halo ester with a carbonyl compound, such as a ketone or aldehyde, in the presence of zinc metal. nih.govnrochemistry.comlibretexts.orgwikipedia.org Specifically for the synthesis of this compound, the reaction of acetophenone (B1666503) with an ethyl haloacetate (e.g., ethyl bromoacetate) would yield the corresponding β-hydroxy ester. nih.gov The subsequent acid-catalyzed cyclization of this intermediate would lead to the desired this compound. The mechanism involves the oxidative addition of zinc to the carbon-halogen bond of the α-halo ester to form an organozinc reagent, which then adds to the carbonyl group of the ketone. libretexts.orgwikipedia.org

Another effective strategy for γ-lactone synthesis is the reaction of epoxides with carbanions derived from malonic esters or related active methylene (B1212753) compounds. For instance, the reaction of styrene (B11656) oxide with the sodium salt of diethyl malonate can produce α-carboethoxy-γ-lactones, which upon hydrolysis and decarboxylation, yield β-phenyl-γ-butyrolactone. scielo.org.mx This approach provides a pathway to the 3-phenyl-γ-butyrolactone scaffold, which can then be further functionalized.

Precursor Design and Functional Group Interconversions in Lactone Synthesis

As mentioned, the Reformatsky reaction provides a direct route to the γ-hydroxy ester precursor. The key starting materials for this approach are acetophenone and an ethyl haloacetate. The reaction conditions, such as the choice of solvent (e.g., benzene (B151609), ether, or THF) and the activation of zinc, can influence the reaction yield. nih.gov

| Precursor | Reagent | Product | Reaction Type |

| Acetophenone | Ethyl bromoacetate, Zn | Ethyl 3-hydroxy-3-phenylbutanoate | Reformatsky Reaction |

| Ethyl 3-hydroxy-3-phenylbutanoate | Acid (e.g., H₂SO₄) | This compound | Intramolecular Cyclization |

| Styrene Oxide | Sodium diethylmalonate | Diethyl 2-(hydroxyphenylmethyl)malonate | Ring-opening/Addition |

| Diethyl 2-(hydroxyphenylmethyl)malonate | Acid, Heat | β-Phenyl-γ-butyrolactone | Hydrolysis/Decarboxylation/Cyclization |

Functional group interconversions are often necessary to arrive at the final target molecule. For example, if a synthesis yields a related lactone, such as β-phenyl-γ-butyrolactone, a subsequent hydroxylation step at the C3 position would be required. This could potentially be achieved through stereoselective oxidation methods.

Chemo- and Regioselective Preparations for the 3-Hydroxy-3-phenyl Moiety

The introduction of the hydroxyl and phenyl groups at the C3 position of the oxolanone ring with precise control over chemo- and regioselectivity is a significant challenge.

The Reformatsky reaction inherently provides a solution to this challenge by directly forming the tertiary alcohol at the β-position of the ester, which corresponds to the 3-position of the resulting γ-lactone. The reaction of the organozinc enolate of an α-halo ester with a ketone, in this case, acetophenone, ensures the formation of the desired 3-hydroxy-3-phenyl moiety in a single step. The regioselectivity is dictated by the nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the ketone.

Alternative approaches could involve the addition of a phenyl nucleophile, such as a Grignard reagent (phenylmagnesium bromide) or an organolithium reagent (phenyllithium), to a precursor containing a ketone at the 3-position of the γ-lactone ring (3-oxoxolan-2-one). However, the synthesis and stability of such a precursor can be challenging.

Total Synthesis Strategies of Complex Molecules Incorporating the this compound Scaffold

While specific examples of the total synthesis of complex natural products featuring the this compound scaffold are not prominently reported, the synthesis of structurally related lignan (B3055560) lactones and the complex natural product rocaglamide (B1679497) provide valuable insights into how this scaffold could be incorporated. nih.govacs.orgnih.govutexas.edunih.govthieme-connect.comnih.govresearchgate.netacs.org

Lignan lactones, such as (-)-hinokinin, possess a γ-butyrolactone core, and their syntheses often involve the stereoselective construction of this ring system. nih.govresearchgate.net Methodologies developed for these natural products, such as cascade reactions involving Michael additions and cyclizations, could potentially be adapted for the synthesis of more complex molecules containing the this compound unit. nih.gov

The total synthesis of rocaglamide, a complex insecticidal and anticancer natural product, involves the construction of a densely functionalized cyclopentane (B165970) ring fused to a benzofuran. nih.govacs.orgutexas.edunih.govthieme-connect.com Although the core structure is different, the principles of stereocontrolled synthesis and the manipulation of complex intermediates are highly relevant. A synthetic strategy towards a complex target could involve the early introduction of the this compound scaffold as a key building block, which is then elaborated through further carbon-carbon bond-forming reactions and functional group transformations.

Chemical Reactivity and Transformation Pathways of 3 Hydroxy 3 Phenyloxolan 2 One

Reactions at the Lactone Moiety

The strained five-membered ring of the γ-butyrolactone is the primary site for a variety of chemical transformations, leading to a range of linear-chain derivatives.

Ring-Opening Reactions and Derivatives (e.g., to hydroxy acids, esters, amides)

The ester linkage within the lactone ring is susceptible to cleavage by various nucleophiles, resulting in the formation of 4-hydroxy-4-phenylbutanoic acid derivatives.

Hydrolysis: Under both acidic and basic conditions, 3-hydroxy-3-phenyloxolan-2-one can undergo hydrolysis to yield 4-hydroxy-4-phenylbutanoic acid. The rate of hydrolysis is influenced by pH. semnan.ac.ir In strongly alkaline conditions (e.g., pH 12), γ-butyrolactones are rapidly and completely converted to their corresponding γ-hydroxybutyric acid salts within minutes. semnan.ac.ir In acidic conditions (e.g., pH 2), an equilibrium between the lactone and the hydroxy acid is established more slowly, over a period of days. semnan.ac.ir For γ-butyrolactone itself, this equilibrium lies at approximately a 2:1 ratio of lactone to acid. semnan.ac.ir The presence of the phenyl group at the 3-position may influence this equilibrium.

Esterification: The ring-opening can also be achieved with alcohols under acidic or basic catalysis to form the corresponding esters of 4-hydroxy-4-phenylbutanoic acid.

Aminolysis: Reaction with amines leads to the formation of 4-hydroxy-4-phenylbutanamides. For instance, reaction with ammonia (B1221849) would yield 4-hydroxy-4-phenylbutanamide. A patent describes the synthesis of 3-hydroxy-4-phenylbutyramide from the corresponding nitrile, which is a related structure. google.com The reactivity of the lactone with various amines is expected to be influenced by the steric hindrance of the amine.

A general representation of these ring-opening reactions is shown below:

| Nucleophile (Nu-H) | Product |

| Water (H₂O) | 4-Hydroxy-4-phenylbutanoic acid |

| Alcohol (R-OH) | Alkyl 4-hydroxy-4-phenylbutanoate |

| Amine (R-NH₂) | N-Alkyl-4-hydroxy-4-phenylbutanamide |

Nucleophilic Additions and Substitutions at the Carbonyl Group

Direct nucleophilic addition to the carbonyl group of the lactone without ring-opening is less common but can occur with highly reactive nucleophiles such as Grignard reagents. The reaction of esters with Grignard reagents typically leads to the formation of tertiary alcohols after the addition of two equivalents of the Grignard reagent. nih.govresearchgate.net In the case of this compound, the initial product of a Grignard reaction would be a hemiketal, which could potentially undergo further reaction.

The reaction of a related compound, 4-hydroxy-2,3-dioxo-4-phenylbutanoic acid 1,4-lactone, with o-phenylenediamine (B120857) results in the formation of a quinoxaline (B1680401) lactone, indicating that the carbonyl group is reactive towards certain nucleophiles.

Stability and Degradation Pathways Under Various Conditions

The stability of this compound is pH-dependent. As mentioned, it is susceptible to hydrolysis under both acidic and basic conditions. semnan.ac.ir In neutral water, γ-butyrolactone hydrolyzes slowly over months to establish an equilibrium with γ-hydroxybutyric acid (GHB). semnan.ac.ir The rate of this hydrolysis is significantly increased in both acidic and basic media. semnan.ac.ir

Thermal degradation may lead to dehydration or other rearrangements, depending on the conditions.

Transformations Involving the Tertiary Hydroxyl Group

The tertiary benzylic hydroxyl group of this compound is a key site for various transformations, including oxidation, substitution, and elimination reactions.

Substitution and Elimination Reactions Involving the Hydroxyl Group

Substitution: The tertiary benzylic hydroxyl group can be substituted by various nucleophiles, typically after protonation or conversion into a better leaving group. For example, reaction with thionyl chloride can convert the hydroxyl group into a chloro group. nih.gov A patent describes the activation of (S)-3-hydroxy-gamma-butyrolactone with sulfonyl chloride, which facilitates ring-opening and further reactions. google.com

Elimination (Dehydration): Acid-catalyzed dehydration of the tertiary alcohol is a likely transformation, leading to the formation of unsaturated lactones. The benzylic nature of the alcohol facilitates this reaction due to the stabilization of the resulting carbocation intermediate. Dehydration of tertiary alcohols can be achieved with strong acids like sulfuric acid or phosphoric acid at moderate temperatures. nih.gov This elimination reaction would likely yield a mixture of isomers, primarily 3-phenyl-2(5H)-furanone and 3-phenyl-2(3H)-furanone. The synthesis of 2-phenyl-2,3-dihydrofuran (B8783652) from a related alkynyl alcohol highlights the feasibility of forming such unsaturated five-membered rings. orgsyn.org

| Reagent | Reaction Type | Product(s) |

| Thionyl chloride (SOCl₂) | Substitution | 3-Chloro-3-phenyloxolan-2-one |

| Sulfonyl chloride (SO₂Cl₂) | Activation/Substitution | Activated intermediate for further reaction |

| Strong acid (e.g., H₂SO₄), heat | Elimination (Dehydration) | 3-Phenyl-2(5H)-furanone and isomers |

Protecting Group Chemistry and Strategic Derivatization

The tertiary hydroxyl group in this compound is a key functional group that governs much of its reactivity. However, its presence can interfere with desired transformations elsewhere in the molecule. Therefore, the strategic use of protecting groups is essential for the successful synthesis of derivatives. organic-chemistry.org A protecting group is a reversibly formed derivative of a functional group that temporarily masks its reactivity during a chemical reaction. organic-chemistry.org

The selection of an appropriate protecting group for the hydroxyl function depends on its stability to the reaction conditions required for subsequent steps and the ease of its selective removal. uchicago.edu For the tertiary alcohol in this compound, common protecting groups for hydroxyl moieties can be employed. These include silyl (B83357) ethers, acetals, and ethers. wikipedia.orglibretexts.org

Silyl Ethers: Tertiary alcohols can be protected as silyl ethers, such as a tert-butyldimethylsilyl (TBDMS) ether. This is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride in the presence of a base like imidazole. Silyl ethers are generally stable to a wide range of non-acidic and non-fluoride-containing reagents. wikipedia.org Deprotection is readily accomplished using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or acidic conditions. libretexts.org

Acetals: Protection of the hydroxyl group as an acetal, such as a methoxymethyl (MOM) ether or a tetrahydropyranyl (THP) ether, is another viable strategy. wikipedia.orglibretexts.org These are installed under acidic conditions with the corresponding reagents (e.g., methoxymethyl chloride or dihydropyran). libretexts.org Cleavage of these protecting groups is also typically achieved under acidic conditions. wikipedia.org

Strategic Derivatization: The hydroxyl group also serves as a handle for strategic derivatization to create new analogues with potentially different biological or chemical properties. Esterification is a common derivatization strategy. For instance, reacting this compound with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) can yield the corresponding ester derivative. researchgate.netscispace.com Similarly, alkylation of the hydroxyl group to form ethers can be achieved, for example, by using an alkyl halide in the presence of a base. nih.gov These derivatizations can significantly alter the lipophilicity and steric bulk of the molecule.

Table 1: Common Protecting Groups for the Hydroxyl Group of this compound

| Protecting Group | Reagents for Protection | Conditions for Deprotection |

|---|---|---|

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | TBAF, Acetic Acid |

| Tetrahydropyranyl (THP) | Dihydropyran, p-TsOH | Acetic Acid/THF/H₂O |

| Methoxymethyl (MOM) | MOM-Cl, Hunig's base | Acidic conditions (e.g., HCl) |

| Benzyl (B1604629) (Bn) | Benzyl bromide, NaH | Hydrogenolysis (H₂, Pd/C) |

Reactivity of the Phenyl Substituent

Electrophilic Aromatic Substitution and Functionalization of the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of various functional groups onto the aromatic nucleus. libretexts.org The substituent already present on the benzene (B151609) ring—the C3 of the oxolan-2-one ring—directs the position of incoming electrophiles. This substituent is an alkyl group, which is generally considered an ortho-, para-director and an activating group. uci.edu This directing effect arises from the ability of the alkyl group to stabilize the arenium ion intermediate through an inductive effect. uci.edu

Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid. youtube.com The nitro group is a versatile functional group that can be subsequently reduced to an amino group, providing a gateway to a wide range of other derivatives. Given the ortho-, para-directing nature of the alkyl substituent, nitration would be expected to yield a mixture of ortho- and para-nitro-substituted products.

Halogenation: Halogenation, such as bromination or chlorination, can be achieved by treating the compound with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. masterorganicchemistry.com This would also be expected to result in ortho- and para-substituted products.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions allow for the formation of new carbon-carbon bonds on the aromatic ring. youtube.com However, these reactions can sometimes be complicated by rearrangements (in the case of alkylation) or deactivation of the ring by the introduced acyl group.

The presence of the hydroxyl group on the adjacent carbon (C3) might influence the reactivity of the phenyl ring through space interactions or by participating in side reactions under strongly acidic conditions. Therefore, protection of the hydroxyl group, as discussed in section 3.2.3, may be necessary before carrying out certain electrophilic aromatic substitution reactions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | ortho-nitro and para-nitro derivatives |

| Bromination | Br₂, FeBr₃ | ortho-bromo and para-bromo derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho-acyl and para-acyl derivatives |

Stereochemical Aspects in Chemical Transformations

The stereochemistry of this compound is a critical aspect of its chemical behavior, as the molecule possesses a chiral center at the C3 position. reddit.com This gives rise to the existence of enantiomers and influences the stereochemical outcome of its reactions. For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2n. libretexts.org

Diastereoselectivity in Reactions at Adjacent Chiral Centers

When a new chiral center is created in a molecule that already contains one, the two possible stereoisomers that are not mirror images of each other are called diastereomers. libretexts.org Reactions that lead to the preferential formation of one diastereomer over another are said to be diastereoselective.

In the context of this compound, reactions at the C4 position of the lactone ring, for example, would be influenced by the existing stereocenter at C3. The bulky phenyl group and the hydroxyl group at C3 will sterically hinder the approach of reagents from one face of the molecule more than the other. This steric hindrance can lead to a high degree of diastereoselectivity in reactions such as alkylation or aldol (B89426) condensation at the C4 position. The formation of diastereomers can be seen when comparing molecules where at least one, but not all, of the chiral centers are opposite between two stereoisomers. libretexts.org

Retention or Inversion of Configuration During Transformation Processes

Reactions occurring directly at the C3 chiral center can proceed with either retention or inversion of the stereochemical configuration. The outcome is highly dependent on the reaction mechanism.

Inversion of Configuration: Nucleophilic substitution reactions at the C3 position that proceed through an SN2 mechanism will result in an inversion of configuration. libretexts.org In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a backside attack). libretexts.org For this to occur on this compound, the hydroxyl group would first need to be converted into a good leaving group, for example, by tosylation. Subsequent reaction with a nucleophile would then proceed with inversion of the stereocenter.

Retention of Configuration: Retention of configuration at a chiral center during a substitution reaction is also possible. This often occurs when the reaction proceeds through a mechanism that does not involve a direct backside attack, such as a double inversion process or a mechanism where the nucleophile is delivered from the same side as the leaving group. Some reactions involving neighboring group participation can also lead to retention of configuration. For example, certain deuteriolysis reactions have been shown to proceed with retention of configuration. rsc.org

The stereochemical outcome of any transformation of this compound is a critical consideration in the synthesis of stereochemically pure derivatives.

In Depth Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural analysis of organic molecules, including 3-Hydroxy-3-phenyloxolan-2-one. This non-destructive technique allows for the detailed investigation of the atomic arrangement within the molecule, providing crucial information for determining its stereochemistry.

1H, 13C, and 2D NMR Techniques for Connectivity, Configuration, and Conformation

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the first step in the structural characterization of this compound. For the parent γ-butyrolactone, characteristic ¹H NMR signals are observed for the protons at different positions of the lactone ring. For instance, in an aqueous solution, the protons of γ-butyrolactone show distinct chemical shifts that can be used as a reference. bioanalysis-zone.comnih.gov In γ-phenyl-γ-butyrolactone, the presence of the phenyl group significantly influences the chemical shifts of the lactone protons, with the phenyl protons appearing in the aromatic region of the spectrum. researchgate.net

For this compound, the introduction of the hydroxyl group at the C3 position and the phenyl group further modifies the spectral features. The chemical shifts of the protons and carbons adjacent to these functional groups are particularly informative.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of the spin systems within the molecule. HSQC spectra correlate directly bonded protons and carbons, providing unambiguous assignments for the carbon skeleton.

To determine the relative and absolute configuration of chiral centers, as is the case for this compound, advanced NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed. rsc.org These experiments detect through-space interactions between protons that are in close proximity, providing critical information about the molecule's three-dimensional structure and preferred conformation in solution. nih.govnih.gov For complex stereochemical analysis, derivatization with chiral reagents, such as α-methoxy-α-phenylacetic acid (MPA), can be utilized to resolve enantiomers and determine their absolute configuration by analyzing the differential anisotropic effects in the ¹H NMR spectra. nih.gov

Below is a table summarizing the predicted NMR data for this compound based on general principles and data from related structures.

| Nucleus | Predicted Chemical Shift (ppm) | Key Correlations (2D NMR) |

| ¹H (Phenyl) | 7.2 - 7.5 | COSY with other phenyl protons |

| ¹H (CH₂) | 2.0 - 2.8 | COSY with other CH₂ protons |

| ¹H (OH) | Variable | |

| ¹³C (C=O) | ~175 | HMBC with CH₂ protons |

| ¹³C (C-OH) | ~70-80 | HSQC with C-H proton, HMBC with phenyl protons |

| ¹³C (Phenyl) | 125 - 140 | HSQC with phenyl protons |

| ¹³C (CH₂) | 25 - 40 | HSQC with CH₂ protons |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Advanced NMR Methods for Dynamic Processes and Molecular Interactions

The study of dynamic processes, such as conformational changes and intermolecular interactions, can be achieved using advanced NMR techniques. Variable temperature (VT) NMR studies can provide information on the energy barriers between different conformers of the lactone ring. For lactones, which can undergo ring-opening and closing, NMR can be used to study these equilibria. bioanalysis-zone.com The interaction of this compound with other molecules, such as proteins or receptors, can also be investigated using techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY), which identify the parts of the molecule that are in close contact with the binding partner.

Mass Spectrometry (MS) in Mechanistic and Derivatization Studies

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern.

Elucidation of Fragmentation Pathways and Structural Confirmation

In mass spectrometry, this compound is ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule that can be used for its identification and structural confirmation. For γ-butyrolactones, common fragmentation pathways under electron ionization (EI) include the loss of CO, H₂O, and side chains. researchgate.netresearchgate.net The presence of the phenyl and hydroxyl groups in this compound will lead to specific fragmentation patterns. For instance, the benzyl (B1604629) cation (m/z 91) is a common fragment for compounds containing a benzyl group. researchgate.net The loss of a water molecule from the molecular ion is also a characteristic fragmentation for hydroxylated compounds. researchgate.net

Under electrospray ionization (ESI), which is a softer ionization technique often used in conjunction with liquid chromatography, the protonated molecule [M+H]⁺ is typically observed. Tandem mass spectrometry (MS/MS) of the protonated molecule can then be used to induce fragmentation and obtain structural information. For hydroxylated lactones, the loss of water is a predominant fragmentation process in ESI-MS/MS. researchgate.net

A table summarizing the expected major fragments of this compound in mass spectrometry is provided below.

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Plausible Neutral Loss |

| EI | 178 | 160, 105, 91, 77 | H₂O, C₆H₅CO, C₆H₅, C₆H₅ |

| ESI (+) | 179 | 161, 133, 105 | H₂O, H₂O + CO, H₂O + C₂H₂O |

LC-MS/MS and MALDI-IMS for Trace Analysis and Complex Sample Matrices

For the analysis of this compound in complex biological matrices such as blood or tissue, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are essential. LC separates the compound of interest from other components in the sample, and MS/MS provides sensitive and specific detection. nih.govnih.gov This is particularly crucial for trace analysis where the concentration of the analyte is very low. nih.gov For instance, methods have been developed for the quantification of the related compound γ-hydroxybutyrate (GHB) in whole blood using LC-MS/MS. researchgate.net

Chemical Derivatization Strategies for Enhanced MS Detection and Specificity

To improve the sensitivity and specificity of mass spectrometric analysis, especially for compounds that have poor ionization efficiency, chemical derivatization can be employed. nih.govspectroscopyonline.com For this compound, the hydroxyl group is a potential target for derivatization. Reagents that introduce a readily ionizable group or a group that enhances chromatographic separation can be used. researchgate.net For example, derivatization with reagents like picolinic acid or Girard P reagent can significantly enhance the ionization efficiency of hydroxyl and keto groups, respectively, in LC-MS analysis. nih.gov Silylation reagents are also commonly used to increase the volatility and thermal stability of hydroxyl-containing compounds for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net Furthermore, derivatization can be used to improve the selectivity of the analysis by introducing a unique mass tag that shifts the analyte's m/z to a region with less background interference. nih.gov

X-Ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline compounds, providing unequivocal evidence of absolute stereochemistry and detailed conformational information. For this compound, a single crystal X-ray diffraction study would yield precise data on bond lengths, bond angles, and the spatial arrangement of the phenyl, hydroxyl, and lactone functionalities.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then mathematically reconstructed to generate an electron density map, from which the atomic positions can be determined. A key aspect for chiral molecules like this compound is the determination of the absolute configuration (R or S) at the chiral center (C3). This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms is slightly out of phase. By carefully analyzing these subtle differences, the true absolute stereochemistry can be established.

The crystallographic data would also reveal the preferred conformation of the oxolan-2-one ring and the orientation of the phenyl and hydroxyl substituents. This information is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group, which can influence the crystal packing.

Table 1: Hypothetical X-Ray Crystallographic Data for (R)-3-Hydroxy-3-phenyloxolan-2-one

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.542 |

| b (Å) | 6.123 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (ų) | 498.7 |

| Z | 2 |

| Flack Parameter | 0.02(3) |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from an X-ray crystallographic analysis.

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is an indispensable tool for the separation of enantiomers and the determination of enantiomeric purity (enantiomeric excess, ee) of chiral compounds like this compound. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

In chiral HPLC, the separation is achieved by passing a solution of the analyte through a column packed with a CSP. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. Common CSPs for the separation of lactones include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) or Pirkle-type phases. The choice of mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal resolution.

Table 2: Illustrative Chiral HPLC Method for this compound

| Parameter | Condition |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | 12.5 min |

| Retention Time (R)-enantiomer | 15.2 min |

Note: This table presents an exemplary HPLC method and hypothetical retention times.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. Derivatization of the hydroxyl group in this compound, for instance, by silylation, may be necessary to improve its volatility and chromatographic behavior. The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.

The enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which a sample contains one enantiomer in greater amounts than the other. A racemic mixture has an ee of 0%, while a single completely pure enantiomer has an ee of 100%.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Structure Investigations

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. The presence of a hydroxyl group (-OH) would be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The carbonyl group (C=O) of the lactone would show a strong, sharp absorption band around 1770-1750 cm⁻¹. The aromatic phenyl group would give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3500-3200 | Broad, Strong |

| C=O (lactone) | 1770-1750 | Strong, Sharp |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 3000-2850 | Medium |

| C=C (aromatic) | 1600-1450 | Medium-Weak |

| C-O (ester) | 1250-1050 | Strong |

Note: The wavenumbers presented are typical ranges and can vary slightly based on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the phenyl group. The benzene (B151609) ring exhibits characteristic absorption bands in the ultraviolet region. Typically, a strong absorption band (π → π* transition) would be observed around 200-220 nm, and a weaker, fine-structured band (benzenoid band) would appear around 250-270 nm. The carbonyl group of the lactone may also contribute a weak n → π* transition at longer wavelengths.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in Ethanol

| Transition | λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~210 | ~8000 |

| Benzenoid | ~258 | ~200 |

| n → π (carbonyl) | ~290 | ~50 |

Note: The absorption maxima and molar absorptivities are approximate values and can be influenced by the solvent.

Computational and Theoretical Studies on 3 Hydroxy 3 Phenyloxolan 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic nature of 3-Hydroxy-3-phenyloxolan-2-one. These calculations can optimize the molecule's three-dimensional geometry, providing precise bond lengths and angles for its most stable conformation.

Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. For aromatic compounds like this one, with its phenyl substituent, DFT calculations can elucidate the distribution of electron density and the effects of substituents on the ring. In studies of various benzene (B151609) derivatives, it has been shown that the HOMO-LUMO energies and other electronic parameters are systematically affected by the nature of the substituent groups. dergipark.org.tr

Furthermore, quantum calculations are used to predict spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm structural assignments. Similar calculations for related molecules, such as other benzene derivatives, have shown good agreement between computed and experimental spectra. researchgate.net

Table 1: Example of Calculated Electronic Properties for a Substituted Benzene Derivative (Data is illustrative for a related structure)

| Parameter | Gas Phase Value | Aqueous Phase Value |

|---|---|---|

| HOMO Energy (eV) | -7.15 | -7.05 |

| LUMO Energy (eV) | -1.89 | -2.01 |

| HOMO-LUMO Gap (eV) | 5.26 | 5.04 |

| Dipole Moment (Debye) | 1.54 | 1.98 |

This table illustrates the type of data obtained from quantum chemical calculations on substituted benzene molecules, showing how properties can be predicted in different environments. dergipark.org.tr

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules, providing insights into conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules. nih.gov

For a molecule with a flexible side chain and a ring system, MD can explore the different accessible conformations and the energy barriers between them. This is crucial for understanding how the molecule might fit into a receptor's binding site. An in silico study on a different lactone-containing molecule investigated its conformational rearrangement as a key step in its lactonisation reaction. nih.gov

When studying potential drug candidates, MD simulations are often used to model the interaction between the ligand (the molecule of interest) and a protein target. For example, simulations of δ-nonanoic lactone bound to a phosphotriesterase-like lactonase revealed conformational changes in the enzyme's active site loops upon substrate binding. tandfonline.comtandfonline.com Similarly, MD simulations could predict how this compound might bind to a target protein, identifying key hydrogen bonds and hydrophobic interactions that stabilize the complex. A study on γ-valerolactone, a related solvent, utilized a polarizable force field in MD simulations to accurately reproduce its bulk properties and interactions, highlighting the importance of advanced models for lactone-containing systems. mdpi.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Parameter | Value/Setting |

|---|---|

| Force Field | AMOEBA / CHARMM36 |

| Solvent Model | Explicit (e.g., TIP3P Water) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 100 - 500 ns |

| Ensemble | NPT (Isothermal-isobaric) |

This table presents a set of common parameters used in MD simulations to study the behavior of molecules in a simulated biological environment. nih.govmdpi.com

Prediction of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for mapping out potential chemical reaction pathways and identifying the high-energy transition states that govern reaction rates. For this compound, this could involve studying its synthesis, degradation (e.g., hydrolysis of the lactone ring), or metabolic transformations.

Computational studies have been used to investigate the mechanisms of lactone formation, such as through C–H insertion reactions. researchgate.net These studies use methods like DFT to calculate the energies of reactants, intermediates, products, and transition states. By identifying the lowest energy path, the most likely reaction mechanism can be proposed. The mechanism of lactonisation was investigated for a CCR1 inhibitor, where calculations showed the reaction to be concerted. nih.gov Such an approach could determine whether the hydrolysis of this compound proceeds through a stepwise or concerted mechanism and calculate the activation energy for this process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. While a QSAR model cannot be built for a single compound, if a series of related phenyloxolanone derivatives were synthesized and tested, a QSAR study could provide deep mechanistic insights.

QSAR studies on other γ-butyrolactone derivatives have been successful. For instance, 3D-QSAR models for α-methylene-γ-butyrolactone derivatives with antifungal activity revealed that bulky and negatively charged groups were favorable for activity. acs.orgnih.gov Another study on similar compounds found that electron-withdrawing substituents on the phenyl ring improved antifungal potency. nih.gov These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new compounds. For this compound, a QSAR model could suggest which modifications to the phenyl ring or lactone structure might enhance a desired biological effect.

Table 3: Example of Statistical Results from a 3D-QSAR Model for Antifungal γ-Butyrolactone Derivatives

| Model | R² (Correlation Coefficient) | Q² (Cross-validated R²) | F-value (Fischer's value) | Standard Error |

|---|---|---|---|---|

| Antifungal Model vs. B. cinerea | 0.961 | 0.895 | 155.7 | 0.098 |

This table illustrates the statistical validation parameters for a QSAR model, indicating its robustness and predictive power. High R² and Q² values suggest a reliable model. nih.gov

In Silico Metabolism Prediction and Biotransformation Pathway Analysis for Related Structures

In silico tools are widely used in drug discovery to predict how a compound might be metabolized by the body. news-medical.net These predictions help identify potentially toxic or active metabolites early in the development process. For this compound, these tools can predict its likely biotransformation pathways.

The structure contains several sites susceptible to metabolism. The phenyl ring is a common site for oxidation (hydroxylation) by Cytochrome P450 (CYP) enzymes. The lactone ring can be hydrolyzed by esterases or lactonases to form the corresponding open-chain carboxylic acid. researchgate.net The tertiary alcohol is a potential site for glucuronidation, a Phase II conjugation reaction mediated by UDP-glucuronosyltransferase (UGT) enzymes.

Software programs can model these transformations to generate a list of likely metabolites. For example, in silico molecular docking can be used to assess the likelihood of a compound binding to the active site of metabolic enzymes, as was done to determine the substrate spectrum of lactonases for N-acyl homoserine lactones. researchgate.net

Table 4: Predicted Metabolic Pathways for Lactone-Containing Structures

| Metabolic Reaction | Enzyme Family | Potential Transformation of this compound |

|---|---|---|

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Addition of -OH group to the phenyl ring |

| Lactone Hydrolysis | Esterases/Lactonases | Opening of the oxolanone ring to a carboxylic acid |

| Glucuronidation | UGT | Conjugation of glucuronic acid to the hydroxyl group |

| Sulfation | SULT | Conjugation of a sulfate (B86663) group to the hydroxyl group |

This table summarizes common metabolic transformations that could be predicted for a molecule with the structural features of this compound, based on established metabolic pathways for related structures. news-medical.netresearchgate.net

Derivatization and Analogue Synthesis of 3 Hydroxy 3 Phenyloxolan 2 One

Synthesis of Novel Oxolanone Analogues with Varied Substituents

The synthesis of novel analogues of 3-Hydroxy-3-phenyloxolan-2-one would likely involve modifications at two primary locations: the phenyl ring and the oxolanone ring.

Substitution on the Phenyl Ring: A common strategy to create analogues is the introduction of various substituents onto the phenyl group. This can be achieved by starting with appropriately substituted benzaldehyde (B42025) or acetophenone (B1666503) derivatives in the initial synthesis of the oxolanone ring. For instance, a series of racemic 3-phenyl-5-methyl-2H,5H-furan-2-ones were synthesized by the cyclization of 2-phenylpent-4-enoic acids, where the phenyl ring could bear different substituents. nih.gov This approach allows for the systematic investigation of the electronic and steric effects of substituents on the molecule's properties.

| Starting Material (Substituted Benzene (B151609) Derivative) | Potential Substituent on Phenyl Ring | Potential Synthesis Method |

| 4-Methoxybenzaldehyde | Methoxy (-OCH₃) | Aldol (B89426) condensation followed by lactonization |

| 4-Nitroacetophenone | Nitro (-NO₂) | Reformatsky reaction with a γ-haloester |

| 3-Chlorobenzaldehyde | Chloro (-Cl) | Grignard reaction with a γ-ketoester |

Table 1: Potential Synthetic Routes to Phenyl-Substituted this compound Analogues

Modification of the Oxolanone Ring: Analogues with substituents on the lactone ring itself could be synthesized through various methods. For example, the synthesis of γ-butyrolactone derivatives has been achieved from dihydrotagetone, allowing for the introduction of alkyl groups at the 5-position. researchgate.net Similar strategies could potentially be adapted for the 3-phenyl analogue.

Formation of Functionalized Hydroxyl Derivatives (e.g., esters, ethers, carbamates)

The tertiary hydroxyl group at the 3-position is a prime site for functionalization, leading to the formation of esters, ethers, and carbamates. These reactions are standard transformations in organic synthesis.

Esterification: The hydroxyl group can be readily esterified using acyl chlorides or anhydrides in the presence of a base. For instance, 3-hydroxyflavones have been successfully converted to their corresponding esters by treatment with various acid chlorides. nih.gov A similar approach would be expected to be effective for this compound.

Etherification: The formation of ether derivatives can be accomplished via Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. nih.gov

Carbamate Formation: Carbamates can be synthesized by reacting the hydroxyl group with an isocyanate.

| Derivative Type | Reagents | General Reaction Conditions |

| Ester | Acyl chloride, Pyridine (B92270) | Anhydrous solvent, room temperature |

| Ether | Alkyl halide, Sodium hydride | Anhydrous THF, reflux |

| Carbamate | Isocyanate, Triethylamine | Anhydrous solvent, room temperature |

Table 2: Potential Conditions for the Synthesis of Functionalized Hydroxyl Derivatives

Ring-Expanded or Ring-Contracted Derivatives and Heterocyclic Hybrids

Modifications involving the lactone ring itself, such as ring expansion or contraction, can lead to novel heterocyclic scaffolds.

Ring Expansion: While direct ring expansion of γ-butyrolactones can be challenging, multi-step sequences involving ring-opening followed by cyclization can be employed. For instance, the ring-opening polymerization of γ-butyrolactone can lead to polyesters, which can be seen as a form of ring expansion on a macroscopic scale. icm.edu.plnih.gov

Ring Contraction: Ring contraction of γ-lactones is not a common transformation. However, specific rearrangements under certain conditions could potentially lead to smaller ring systems, though no direct examples analogous to this compound are readily available.

Heterocyclic Hybrids: The lactone ring can serve as a synthon for other heterocyclic systems. For example, condensation of γ-hydroxylbutyrolactone with aryl hydrazines under acidic conditions has been used to prepare pyridazin-3(2H)-one derivatives. acs.org This suggests that this compound could be a precursor for the synthesis of novel phenyl-substituted pyridazinones.

Conjugation to Diverse Chemical and Biologically Relevant Scaffolds

The functional groups on this compound allow for its conjugation to other molecules, including those with biological relevance. This can be a powerful strategy to impart new properties or to use the oxolanone as a molecular probe.

Conjugation via the Hydroxyl Group: The hydroxyl group can be used as a handle for conjugation after activation or conversion to a more reactive functional group. For example, it could be converted to a carboxylic acid through oxidation of a side chain, which can then be coupled to amines in biomolecules like peptides or proteins using standard peptide coupling reagents.

Conjugation via the Phenyl Group: If the phenyl group is appropriately functionalized (e.g., with an amino or carboxyl group), it can be used for conjugation. For example, click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, is a highly efficient method for conjugating molecules. nih.govfrontiersin.org

Application as a Chiral Building Block in the Synthesis of Complex Organic Molecules

Chiral γ-butyrolactones are valuable building blocks in asymmetric synthesis. nih.govresearchgate.netnih.gov The enantiomerically pure forms of this compound, if accessible, could serve as versatile chiral synthons for the construction of more complex molecules. The stereocenter at the 3-position can direct the stereochemical outcome of subsequent reactions.

For example, optically pure (S)-3-hydroxy-γ-butyrolactone is a key intermediate in the synthesis of various pharmaceuticals. nih.govchemicalbook.com It is conceivable that enantiomerically pure this compound could be used in a similar fashion for the synthesis of novel chiral drugs and natural products. The synthesis of (3S)-hydroxy-5-phenylpentanoic acid, a related chiral building block, has been utilized in the asymmetric synthesis of natural products. nih.gov

Biological Activity and Mechanistic Investigations of 3 Hydroxy 3 Phenyloxolan 2 One and Its Analogues in Vitro / Cellular

Enzyme Inhibition Studies and Molecular Target Identification

While specific enzyme inhibition studies for 3-Hydroxy-3-phenyloxolan-2-one are not extensively documented, research on analogous γ-butyrolactone structures suggests potential interactions with various enzymes. For instance, some butyrolactone derivatives have been identified as inhibitors of enzymes such as histone acetyltransferase Gcn5. One such inhibitor, Butyrolactone 3, demonstrates a high affinity for the Gcn5 enzyme, comparable to its natural substrate, histone H3, with an IC50 of 100 μM. medchemexpress.com

Furthermore, studies on other classes of lactone-containing compounds have demonstrated inhibitory effects on enzymes involved in inflammatory pathways. For example, a novel phthalide-based butyrolactone has been shown to exhibit anti-inflammatory activity, which is often associated with the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX). nih.gov A COX-2 inhibitor based on an indole-γ-butyrolactone structure has shown potent anti-inflammatory activity with an IC50 value of less than 0.001 μM. nih.gov

A significant area of investigation for compounds with anti-inflammatory potential is the inhibition of nitric oxide (NO) production. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. While direct inhibition of iNOS by this compound has not been reported, structurally related compounds have shown promise in this area. For instance, the phenylbutyric acid metabolite, phenylacetyl glutamine, has been found to suppress the expression of iNOS in in vitro models. nih.gov Similarly, certain γ-valerolactone derivatives, which share a core lactone structure, have been shown to reduce NO production in lipopolysaccharide (LPS)-stimulated microglial cells. mdpi.com This suggests that this compound and its analogues may warrant investigation as potential modulators of nitric oxide synthase activity.

Table 1: Enzyme Inhibition by Butyrolactone Analogues

| Compound/Analogue | Target Enzyme | IC50/Activity | Reference |

| Butyrolactone 3 | Histone acetyltransferase Gcn5 | 100 μM | medchemexpress.com |

| Indole-based γ-butyrolactone | Cyclooxygenase-2 (COX-2) | <0.001 μM | nih.gov |

| Phenylacetyl glutamine | Inducible nitric oxide synthase (iNOS) | Suppression of expression | nih.gov |

| 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone | Inducible nitric oxide synthase (iNOS) | Reduction of NO production | mdpi.com |

Cellular Pathway Modulation and Signal Transduction Interactions (In Vitro Models)

The γ-butyrolactone scaffold is present in numerous biologically active molecules that are known to modulate various cellular signaling pathways. While specific data for this compound is not available, the activities of its analogues provide a framework for understanding its potential interactions with signal transduction cascades, particularly those involved in inflammation and cell growth.

A key pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) signaling cascade. Several γ-butyrolactone-containing natural products and synthetic derivatives have been shown to inhibit the NF-κB pathway. nih.govmdpi.com For example, a santonine-derived butyrolactone demonstrated anti-inflammatory effects through the inhibition of a ubiquitin-conjugating enzyme involved in NF-κB activation. nih.gov Similarly, a novel phthalide-based butyrolactone was reported to inhibit the activity of the NF-κB signaling pathway. nih.govmdpi.com The metabolite phenylacetyl glutamine has also been shown to suppress the expression of NF-κB. nih.gov

In addition to the NF-κB pathway, mitogen-activated protein kinase (MAPK) signaling is another critical regulator of cellular processes, including inflammation. Some anti-inflammatory compounds exert their effects by modulating MAPK pathways. While direct evidence for this compound is lacking, the broader class of anti-inflammatory natural products often interacts with these cascades.

The transforming growth factor-beta (TGF-β) signaling pathway, which plays a complex role in cell growth, differentiation, and immune regulation, has also been a target for related compounds. Certain patented compounds with structural similarities to this compound have been developed for conditions associated with excessive TGF-β activity. google.com

Metabolic Transformations and Biotransformation Pathways

The metabolic fate of this compound in biological systems has not been specifically detailed in the available literature. However, general metabolic pathways for γ-butyrolactones and compounds with similar structural features have been investigated, providing a basis for predicting its biotransformation.

Gamma-butyrolactone (GBL) itself is a well-known prodrug of gamma-hydroxybutyric acid (GHB). In the body, GBL is rapidly hydrolyzed by lactonases (paraoxonases) present in the blood to form GHB. nih.gov This rapid conversion is a key aspect of its pharmacokinetic profile.

For substituted γ-butyrolactones, metabolism can be more complex. The presence of a phenyl group and a hydroxyl group on the lactone ring of this compound suggests that it may undergo several biotransformation reactions. These could include:

Hydrolysis of the lactone ring: Similar to GBL, the ester linkage in the lactone ring could be hydrolyzed to form the corresponding open-chain γ-hydroxy carboxylic acid.

Oxidation: The phenyl group is susceptible to aromatic hydroxylation, a common metabolic pathway catalyzed by cytochrome P450 enzymes. The hydroxyl group on the lactone ring could also be a site for further oxidation.

Conjugation: The hydroxyl groups (both the original and any newly formed ones) can undergo conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.

Studies on the metabolism of other phenyl-containing compounds, such as 4-phenylbutyrate, have shown that it is metabolized to phenylacetyl glutamine before excretion. nih.gov While the metabolic pathway for this compound is likely to be different due to the lactone ring, this highlights the importance of both phase I (oxidation, hydrolysis) and phase II (conjugation) reactions in the biotransformation of such molecules. The gut microbiota can also play a significant role in the metabolism of dietary flavonoids, leading to the formation of phenyl-γ-valerolactones. mdpi.com This suggests that orally administered this compound could also be subject to metabolism by gut bacteria.

Investigation of Antioxidant or Anti-inflammatory Activities in Cellular Systems

While direct studies on the antioxidant and anti-inflammatory activities of this compound in cellular systems are limited, research on structurally related γ-butyrolactone derivatives suggests that this class of compounds possesses significant potential in these areas.

The anti-inflammatory properties of γ-butyrolactones have been demonstrated in various in vitro models. A key mechanism of anti-inflammatory action is the inhibition of pro-inflammatory mediators. As mentioned previously, several butyrolactone analogues have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.govmdpi.com This inhibition of NO production is a strong indicator of anti-inflammatory potential. Furthermore, some derivatives have been found to suppress the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov

In terms of antioxidant activity, certain γ-butyrolactone derivatives have demonstrated the ability to scavenge free radicals in cellular and cell-free assays. mdpi.com For example, 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone has been identified as a key metabolite of proanthocyanidins (B150500) and has shown both antioxidant and anti-inflammatory effects. mdpi.com The mechanism of this antioxidant activity is often attributed to the modulation of cellular signaling pathways such as the NOX2/Nrf2 pathway, which is involved in the cellular response to oxidative stress. mdpi.com

Table 2: In Vitro Anti-inflammatory and Antioxidant Activities of Butyrolactone Analogues

| Compound/Analogue | Cellular Model | Activity | Potential Mechanism | Reference |

| Phenylacetyl glutamine | Mouse spleen and peritoneal cavity cells | Inhibition of IFN-γ, IL-6, and TNF-α production; Suppression of iNOS and NF-κB expression | Inhibition of T cell activation and TLR4 signaling | nih.gov |

| 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone | Cortical microglia | Reduction of IL-1β, TNF-α, and NO production | Downregulation of NLRP3 expression; Modulation of NOX2/Nrf2 signaling pathway | mdpi.com |

| Phthalide-based butyrolactone | Adjuvant arthritis rat model (in vivo) | Anti-inflammatory activity | Inhibition of NF-κB signaling pathway | nih.govmdpi.com |

| Santonine-derived butyrolactone | In vitro models | Anti-inflammatory activity | Inhibition of a ubiquitin-conjugating enzyme in the NF-κB pathway | nih.gov |

Structure-Activity Relationship (SAR) Studies in Defined Biological Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective analogues. For the γ-butyrolactone class of compounds, several SAR studies have been conducted, providing insights that may be applicable to this compound.

A key feature of many biologically active γ-butyrolactones is the nature and position of substituents on the lactone ring. For instance, in a series of non-peptidyl N-type calcium channel antagonists, the substitution pattern on a proximal phenyl group was found to be critical for activity. nih.gov This highlights the importance of the aryl substituent in mediating biological effects.

In the context of anti-inflammatory activity, studies on phthalide (B148349) derivatives have shown that the nature of the substituent on the lactone ring significantly impacts the inhibition of NO production. mdpi.com The presence of hydroxyl groups on an aryl substituent can contribute to both antioxidant and anti-inflammatory properties.

Furthermore, the stereochemistry of the substituents on the γ-butyrolactone ring can play a crucial role in biological activity. Many natural and synthetic γ-butyrolactones are chiral, and their enantiomers often exhibit different pharmacological profiles. nih.govnih.gov

For this compound, the presence of both a hydroxyl group and a phenyl group at the 3-position is a key structural feature. SAR studies on related compounds would suggest that:

The Phenyl Group: Modifications to the phenyl ring, such as the introduction of electron-donating or electron-withdrawing groups, could significantly alter the electronic properties and steric bulk of the molecule, thereby influencing its interaction with biological targets.

The Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding and may be crucial for binding to a target enzyme or receptor. Esterification or etherification of this group would likely modulate the compound's activity and pharmacokinetic properties.

The Lactone Ring: The five-membered lactone ring itself is a key pharmacophore. Alterations to the ring size or replacement of the oxygen atom with other heteroatoms would likely have a profound impact on biological activity.

While specific SAR data for this compound is not available, the general principles derived from studies on other γ-butyrolactones provide a valuable roadmap for the design and synthesis of new analogues with potentially enhanced biological activities.

Broader Research Implications and Future Directions

Potential as Chemical Probes for Elucidating Biological Mechanisms

The development of small molecules to probe and understand complex biological processes is a central goal of chemical biology. nih.gov 3-Hydroxy-3-phenyloxolan-2-one possesses inherent structural features that make its scaffold a promising starting point for the design of chemical probes. A key challenge in developing such probes is the translation of a compound-induced phenotype into a defined cellular target and mechanism of action. nih.gov The oxolanone core could be systematically modified to achieve this.

The hydroxyl group at the C3 position is a critical handle for chemical modification. It can be derivatized with reporter groups, such as fluorophores for imaging applications or biotin (B1667282) tags for affinity-based protein profiling. Furthermore, photo-affinity labels, like diazirines, could be incorporated, allowing for covalent crosslinking to target proteins upon UV irradiation, a powerful technique for target deconvolution. nih.gov

The lactone ring itself can be considered a reactive "warhead." In activity-based protein profiling (ABPP), probes often contain a reactive group that forms a covalent bond with an enzyme's active site, allowing for the specific labeling of active enzymes. nih.gov The strained γ-lactone ring could potentially react with nucleophilic residues in enzyme active sites, making the scaffold a candidate for developing novel activity-based probes. The design of such probes would require careful tuning of reactivity to ensure specificity and minimize off-target effects. By creating both the active probe and an inactive counterpart (e.g., where the hydroxyl group is capped), researchers can perform differential proteomics experiments to identify specific protein targets with high confidence. nih.gov

Emerging Methodologies in the Synthesis and Characterization of α-Hydroxy Lactones

While lactones are prevalent in nature and medicine, the efficient and stereocontrolled synthesis of α-hydroxy lactones remains a challenge. rsc.orgacs.org Recent advancements in synthetic methodology provide powerful tools for accessing structures like this compound and its derivatives.

Several key strategies have emerged for the synthesis of hydroxylated lactones:

Halolactonization: The electrophilic halolactonization of γ,δ-unsaturated carboxylic acids is a classic and effective method for constructing the lactone core, which can then be further functionalized. rsc.org

Epoxidation and Lactonization: A common route involves the epoxidation of γ,δ-unsaturated esters, followed by acid-catalyzed lactonization to form the hydroxylactone. researchgate.net

Asymmetric Catalysis: To control the stereochemistry at the hydroxyl-bearing carbon, asymmetric catalysis has become indispensable. The use of confined Brønsted acid catalysts, such as imidodiphosphorimidates (IDPis), has enabled highly enantioselective hydrolactonization of unsaturated carboxylic acids, providing access to chiral lactones with high precision. acs.org

Biocatalysis: The use of microorganisms and isolated enzymes for regio- and stereoselective hydroxylation of lactone precursors is a green and powerful alternative to traditional chemical methods. nih.gov Fungal strains, for instance, are known for their ability to hydroxylate a broad variety of substrates. nih.gov

These emerging methodologies not only enable the synthesis of the target compound but also provide pathways to a diverse library of analogues with varying substituents and stereochemistries, which is crucial for structure-activity relationship studies.

Table 1: Emerging Synthetic Methodologies for α-Hydroxy Lactones

| Methodology | Description | Key Advantages |

|---|---|---|

| Halolactonization | Cyclization of an unsaturated acid or ester using a halogen source (e.g., I2). The resulting halo-lactone can be converted to the hydroxy-lactone. | Well-established, often high-yielding for specific substrates. rsc.org |

| Epoxidation/Lactonization | Two-step process involving the formation of an epoxide from an unsaturated ester, followed by acid-induced ring-closing to form the hydroxylactone. | Versatile and allows for stereocontrol during the epoxidation step. researchgate.net |

| Asymmetric Hydrolactonization | Direct, enantioselective cyclization of an unsaturated carboxylic acid using a chiral catalyst to form the lactone and install the hydroxyl group stereoselectively. | High enantioselectivity, atom economy, operational simplicity. acs.org |

| Biocatalysis/Biotransformation | Use of whole-cell microorganisms or purified enzymes to perform stereospecific hydroxylation on a lactone or a precursor molecule. | High regio- and stereoselectivity, environmentally friendly conditions. nih.gov |

Unexplored Reactivity and Transformation Pathways of the Oxolanone Core

The this compound scaffold contains multiple reactive sites, suggesting a rich and largely unexplored chemical reactivity. Understanding these pathways is key to unlocking its full potential in synthesis and chemical biology.

Lactone Ring-Opening: The γ-butyrolactone ring is susceptible to nucleophilic attack, leading to ring-opening. This can be exploited to synthesize a variety of γ-hydroxy carboxylates, amides, and other derivatives. This reactivity is fundamental to its potential as a covalent probe and as a monomer for polymerization.

Reactions at the Tertiary Alcohol: The C3-hydroxyl group can undergo a range of transformations. It can be acylated or etherified to protect it or to install functional groups. Dehydration could lead to the formation of an α,β-unsaturated lactone, a structural motif found in many biologically active natural products. acs.org Substitution of the hydroxyl group, likely proceeding through an SN1-type mechanism due to the stabilizing effect of the adjacent phenyl group, could provide access to 3-alkoxy, 3-amino, or 3-halo derivatives.

Enolate Chemistry: Although the α-position is quaternary, deprotonation at the γ-position could be possible, leading to an enolate that could participate in further carbon-carbon bond-forming reactions, allowing for modification of the lactone backbone.

Aromatic Substitution: The phenyl ring can be functionalized using standard electrophilic aromatic substitution reactions (nitration, halogenation, Friedel-Crafts, etc.), allowing for the fine-tuning of electronic and steric properties of the molecule.

Investigating these transformation pathways will provide a toolbox for creating a diverse set of molecules from a single, readily accessible scaffold.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The unique structure of this compound positions it at the intersection of several scientific fields, creating exciting interdisciplinary research opportunities.

In chemical biology , as discussed, the scaffold is a prime candidate for the development of novel probes to study enzyme function and dissect signaling pathways. nih.gov Its potential biological activities, analogous to other lactones, could include antimicrobial, quorum sensing inhibition, or cytotoxic effects, making it a target for drug discovery programs. researchgate.net

In materials science , the oxolanone core is a potential monomer for the synthesis of novel polyesters. Ring-opening polymerization of the lactone could lead to polymers with a recurring γ-hydroxy acid unit. The pendant phenyl group would impart thermal stability and specific mechanical properties to the resulting material, while the hydroxyl group offers a site for post-polymerization modification. Such functional polyesters could find applications as biodegradable plastics, drug-delivery vehicles, or advanced functional coatings. The chirality of the monomer could be used to control the stereochemistry of the polymer, influencing its macroscopic properties such as crystallinity and degradation rate.

Design Principles for New Chemical Entities based on the Oxolanone Scaffold

The this compound structure serves as an excellent scaffold for the design of new chemical entities (NCEs) by applying established principles of medicinal chemistry and library design. The systematic modification of its core structure can lead to the discovery of molecules with optimized biological activity, selectivity, and pharmacokinetic properties.

Key design principles include:

Stereochemical Diversity: The chiral center at C3 is a critical design element. Synthesizing and testing both enantiomers is essential, as biological activity is often stereospecific. nih.gov

Aromatic Ring Substitution: The phenyl group is a key point for modification. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, affecting its reactivity and binding affinity to biological targets. Exploring different substitution patterns (ortho, meta, para) can probe the steric requirements of a target's binding pocket.

Hydroxyl Group Modification: The hydroxyl group can be converted into various esters and ethers to explore structure-activity relationships. This can also serve as a strategy to create prodrugs, where the active hydroxyl compound is released in vivo.

Scaffold Hopping and Ring Modification: While this article focuses on the oxolan-2-one (5-membered ring), related scaffolds like piperidinones (6-membered rings containing nitrogen) have also shown significant biological potential. ontosight.ai Exploring different ring sizes (e.g., δ-lactones) or introducing heteroatoms into the lactone ring are viable strategies for generating novel molecular frameworks.